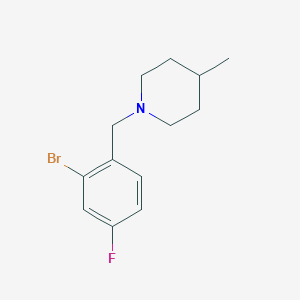

1-(2-Bromo-4-fluorobenzyl)-4-methylpiperidine

描述

属性

IUPAC Name |

1-[(2-bromo-4-fluorophenyl)methyl]-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrFN/c1-10-4-6-16(7-5-10)9-11-2-3-12(15)8-13(11)14/h2-3,8,10H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIVHDQHFNQPAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=C(C=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of 2-Bromo-4-fluorobenzaldehyde

A patented method describes the bromination of 4-fluorobenzaldehyde in an acidic medium to selectively introduce bromine at the 2-position, yielding 2-bromo-4-fluorobenzaldehyde with high purity and yield (81-85%). The key steps are:

- Dissolving 4-fluorobenzaldehyde in a mixed acid solution (e.g., trifluoroacetic acid and sulfuric acid in a 5:1 volume ratio).

- Cooling the solution to 0°C, then warming to 50°C under stirring.

- Adding a bromide reagent (e.g., C5H6Br2N2O2 solid) in portions, maintaining the reaction at 50°C for 8 to 48 hours.

- Quenching the reaction in ice water, extracting with n-hexane, washing with sodium bicarbonate and sodium chloride solutions, and concentrating under reduced pressure.

- Purification by vacuum distillation or recrystallization yields a colorless viscous liquid product.

This method is scalable from laboratory (100 mL) to industrial scale (100 L), maintaining consistent yield and purity.

Alternative Approaches for Bromination

Another approach involves bromination of 4-fluoroaniline derivatives to obtain 2-bromo-4-fluoroacetanilide intermediates, which can be further transformed. This method uses hydrobromic acid and an oxidizing agent (e.g., hydrogen peroxide) for bromination at 30-60°C, minimizing dibromo by-products and improving selectivity for the monobromo compound. However, this route is more relevant to acetanilide derivatives and less directly applicable to benzyl halide synthesis for piperidine coupling.

Synthesis of this compound

After obtaining the 2-bromo-4-fluorobenzyl intermediate (commonly as the benzyl chloride), the next step is the nucleophilic substitution reaction with 4-methylpiperidine to form the target compound.

Nucleophilic Substitution Reaction

- Starting Materials: 2-Bromo-4-fluorobenzyl chloride and 4-methylpiperidine.

- Reaction Conditions: The reaction is typically carried out in an aprotic organic solvent such as dichloromethane or toluene.

- Base: A base such as potassium carbonate or sodium hydroxide is added to neutralize the hydrochloric acid generated during the reaction.

- Temperature: Reflux conditions are commonly employed to ensure complete reaction.

- Mechanism: The nucleophilic nitrogen of 4-methylpiperidine attacks the electrophilic benzylic carbon of the benzyl chloride, displacing chloride and forming the N-benzylated product.

This method is analogous to the synthesis of related compounds like 1-[(2-Bromo-3-fluorophenyl)methyl]-4-ethylpiperazine, which uses similar reaction conditions and bases to achieve high yields.

Industrial Scale Considerations

- Continuous flow reactors may be used to optimize reaction parameters, improve heat and mass transfer, and ensure consistent product quality.

- Reaction parameters such as solvent choice, base concentration, temperature, and reaction time are carefully optimized to minimize side reactions and maximize yield.

- Post-reaction workup involves aqueous extraction, washing, and purification by distillation or recrystallization.

Summary Table of Preparation Steps

Research Findings and Observations

- The bromination step is critical for regioselectivity and yield. Using mixed acid media and controlled addition of bromide reagents improves selectivity for the 2-bromo position over dibrominated by-products.

- Hydrobromic acid with oxidizing agents offers an alternative bromination route but may produce dibromo impurities, reducing yield.

- The nucleophilic substitution with piperidine derivatives is well-established, with solvent and base choice impacting reaction efficiency and purity.

- Industrial scale synthesis benefits from continuous flow technology to enhance reproducibility and safety.

化学反应分析

Types of Reactions

1-(2-Bromo-4-fluorobenzyl)-4-methylpiperidine can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation: The piperidine ring can be oxidized to form N-oxides.

Reduction: The compound can be reduced to remove the bromine atom or to modify the piperidine ring.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are commonly employed.

Major Products

Nucleophilic substitution: Products include azides, nitriles, and thioethers.

Oxidation: N-oxides of the piperidine ring.

Reduction: Dehalogenated products or modified piperidine derivatives.

科学研究应用

1-(2-Bromo-4-fluorobenzyl)-4-methylpiperidine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in the study of receptor-ligand interactions and as a probe in biochemical assays.

作用机制

The mechanism of action of 1-(2-Bromo-4-fluorobenzyl)-4-methylpiperidine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific receptor or enzyme it interacts with .

相似化合物的比较

Substituted Benzylpiperidine Derivatives

Several analogs with halogenated benzyl groups attached to piperidine or related heterocycles are documented ():

Key Observations :

- Halogen positioning (e.g., 2-Br vs.

- The addition of functional groups like methanol or amine moieties (as in [1-(4-Bromobenzyl)piperidin-4-yl][4-FP]MeOH) enhances hydrogen-bonding capabilities, which may improve target binding in medicinal applications .

Piperidine Derivatives with Alternative Functional Groups

Variations in the functional group attached to the piperidine nitrogen reveal distinct reactivity and applications ():

Key Observations :

- Benzoyl vs.

- Sulfonyl Derivatives : Sulfonyl groups enhance electrophilicity, making compounds like 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine reactive intermediates in cross-coupling reactions .

生物活性

1-(2-Bromo-4-fluorobenzyl)-4-methylpiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and comparisons with related compounds, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a piperidine ring substituted with a 2-bromo-4-fluorobenzyl group. Its molecular formula is with a molecular weight of approximately 286.18 g/mol. The presence of halogen atoms (bromine and fluorine) enhances the compound's lipophilicity, which can influence its biological activity and interactions with various biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes. Similar compounds have shown that halogenated piperidines can interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood regulation, cognition, and other neurological functions.

Potential Targets:

- Neurotransmitter Receptors: The compound may exhibit affinity for receptors involved in neurotransmission, similar to other piperidine derivatives.

- Enzymes: Interaction with enzymes such as tyrosinase has been noted in structurally related compounds, suggesting potential applications in treating conditions like hyperpigmentation .

Biological Activity Data

The following table summarizes the biological activities observed in related compounds, which may provide insights into the potential effects of this compound.

Case Studies and Research Findings

Research into similar compounds has highlighted several key findings regarding their biological activities:

- Tyrosinase Inhibition: A study focused on piperazine derivatives revealed that certain compounds could act as potent inhibitors of tyrosinase, a key enzyme in melanin production. For instance, the compound [4-(4-fluorobenzyl)piperazin-1-yl] demonstrated an IC50 value significantly lower than that of kojic acid, indicating strong inhibitory potential against tyrosinase .

- Neuropharmacological Effects: Compounds structurally related to this compound have been investigated for their effects on neurotransmitter systems. Preliminary studies suggest that these compounds may modulate dopamine and serotonin receptors, potentially impacting mood and behavior.

- Lipophilicity and Bioavailability: The introduction of bromine and fluorine into the benzyl moiety has been shown to enhance lipophilicity, which can improve the bioavailability of piperidine derivatives in therapeutic applications. This property is crucial for drug development as it influences absorption and distribution within biological systems.

常见问题

Q. Table 1: Example Reaction Conditions

| Parameter | Range Tested | Optimal Condition |

|---|---|---|

| Solvent | Acetonitrile, DMF | Acetonitrile |

| Temperature | 50–100°C | 70°C |

| Base | K₂CO₃, NaH | K₂CO₃ |

| Yield | 45–78% | 78% |

Basic Question: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Employ a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for bromo-fluorobenzyl; piperidine protons at δ 2.3–3.1 ppm) .

- Mass Spectrometry (MS) : Verify molecular ion peaks ([M+H]⁺ expected at m/z 300.1 for C₁₃H₁₆BrFN) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization) using a C18 column and acetonitrile/water gradient .

Basic Question: What stability considerations are critical for handling and storage?

Answer:

Stability under varying conditions must be empirically validated:

- Thermal Stability : Conduct accelerated degradation studies (e.g., 40°C for 4 weeks) to assess decomposition products via LC-MS .

- Photostability : Expose to UV light (λ = 254 nm) to detect photooxidation or bond cleavage .

- Solvent Compatibility : Test solubility and stability in common solvents (e.g., DMSO, ethanol) for long-term storage .

Q. Table 2: Stability Profile

| Condition | Observation | Recommendation |

|---|---|---|

| Heat (40°C) | <5% degradation after 4 weeks | Stable at RT |

| UV Exposure | Significant decomposition | Store in amber vials |

| Aqueous Solution | Hydrolysis at pH < 3 | Avoid acidic buffers |

Advanced Question: How can contradictory biological activity data be resolved?

Answer:

Contradictions often arise from assay variability or off-target effects. Mitigate via:

- In Silico Docking Studies : Use software like AutoDock to predict binding affinities to target receptors (e.g., dopamine or serotonin transporters) .

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing Br with Cl or varying the piperidine methyl group) to isolate pharmacophores .

- Orthogonal Assays : Validate results across multiple platforms (e.g., radioligand binding vs. functional cAMP assays) .

Advanced Question: What computational strategies optimize reaction design for derivatives?

Answer:

Leverage integrated computational-experimental workflows:

Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and identify energetically favorable pathways .

Machine Learning (ML) : Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd vs. Cu for cross-coupling) or solvent systems .

Feedback Loops : Refine computational models with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Advanced Question: How to design derivatives for enhanced pharmacological activity?

Answer:

Focus on SAR-driven synthesis :

- Electron-Withdrawing Groups : Introduce NO₂ or CF₃ to the benzyl ring to modulate electron density and receptor binding .

- Piperidine Modifications : Replace 4-methyl with bulkier groups (e.g., cyclopropyl) to alter steric interactions .

- Biological Testing : Screen derivatives against disease-relevant targets (e.g., kinases or GPCRs) using high-throughput assays .

Q. Table 3: Example Derivative Activities

| Derivative | Modification | IC₅₀ (Target A) |

|---|---|---|

| Parent Compound | None | 1.2 µM |

| 4-Cyclopropyl | Piperidine substitution | 0.8 µM |

| 3-NO₂ Benzyl | Aromatic substitution | 0.5 µM |

Advanced Question: What statistical methods address variability in experimental data?

Answer:

Apply multivariate analysis :

- Principal Component Analysis (PCA) : Identify key variables (e.g., solvent polarity, temperature) influencing reaction yield .

- Response Surface Methodology (RSM) : Model non-linear relationships between parameters (e.g., catalyst loading vs. enantiomeric excess) .

- Robustness Testing : Use Plackett-Burman designs to assess method resilience to minor parameter fluctuations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。